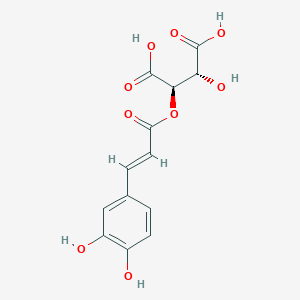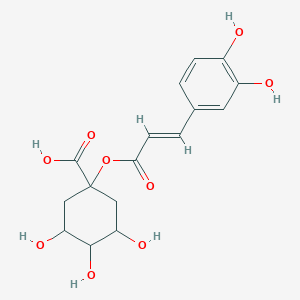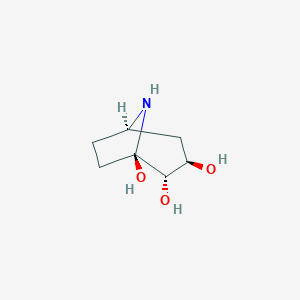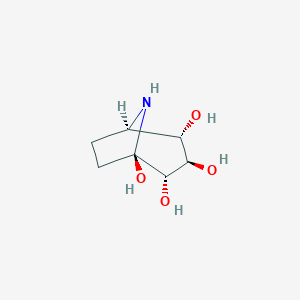
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
Overview
Description
The compound “1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-” is also known as Cembrene C . It has a molecular formula of C20H32 . This compound is a type of cyclotetradecatetraene, which is a class of hydrocarbons characterized by a 14-membered ring structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 14-membered ring and various methyl and isopropyl substituents . The compound has several stereoisomers, which differ in the spatial arrangement of these substituents . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.4681 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the available resources .Scientific Research Applications
Antibacterial Activity : A study isolated this compound, also known as cembrene, from an endophytic fungus from Taxus yunnanensis. The study found that cembrene exhibited significant antibacterial activities against Staphylococcus aureus, Bacillus subtilis, and Candida albicans, highlighting its potential as an antibacterial agent (Chen, Liu, Gong, & Yang, 2009).
Properties of Hexacyclo Compounds : Research on hexacyclo compounds related to this chemical structure investigated the preparation and properties of derivatives like 6-Trimethylsilyl- and 6-hydroxymethyl-diademane. This research contributes to the understanding of the chemical properties and potential applications of these complex hydrocarbons (de Meijere et al., 2003).
Stereoisomer Studies : Another study focused on the stereoisomers of a similar compound, 3,7,11-trimethyldodeca-2,6,10-triene, providing valuable insights into the geometry of substituted double bonds and differentiating isomers through mass spectrometry (Nishino & Bowers, 1976).
Isomerization Studies : Research into the isomerization of similar structures, such as 1,1-diphenyl-3,4-bis(trimethylsilylmethylene)-1-silacyclopentane, contributes to the broader understanding of the chemical behavior and potential industrial applications of these compounds (Mirza‐Aghayan et al., 2005).
Photolysis Studies : Investigations into the photolysis of compounds like cis- and trans-tetraalkyl-4-methylene-1-pyrazolines provide insights into the retention of configuration and stereoselectivity, relevant for understanding the photochemical behavior of similar complex molecules (Quast & Jakobi, 1991).
Mechanism of Action
Properties
IUPAC Name |
3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHADBQKVWXPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC=C(C=CC(CC1)C(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)






